Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate
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Overview
Description
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate is a compound belonging to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate typically involves the cyclization of acid hydrazides with carbonothioyldisulfanediyl diacetic acid . This reaction is often carried out in water, adhering to green chemistry principles, which aim to minimize the use of hazardous chemicals and solvents . The reaction conditions are optimized to achieve nearly quantitative yields, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of water as a solvent is particularly advantageous in industrial settings due to its safety and cost-effectiveness. Additionally, the scalability of the reaction ensures that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide
- 2-sulfanylidene-1,3-thiazolidin-4-one derivatives
- ethyl 1-[5-cyano-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,4-dimethyl-6-oxopyridin-2-yl]piperidine-3-carboxylate
Uniqueness
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate is unique due to its specific structure, which includes a propanimidothioate group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.
Properties
CAS No. |
77900-10-8 |
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Molecular Formula |
C7H10N2OS3 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate |
InChI |
InChI=1S/C7H10N2OS3/c1-3-5(12-2)8-9-6(10)4-13-7(9)11/h3-4H2,1-2H3 |
InChI Key |
GYDOFAUZQCNOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NN1C(=O)CSC1=S)SC |
Origin of Product |
United States |
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